molecular formula C23H41NO8 B609461 N-Benzyl-N-bis(PEG3-OH) CAS No. 1680183-01-0

N-Benzyl-N-bis(PEG3-OH)

Cat. No.: B609461
CAS No.: 1680183-01-0
M. Wt: 459.58
InChI Key: OTLYNICMYVWKJD-UHFFFAOYSA-N
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Description

N-Benzyl-N-bis(PEG3-OH) is a small molecule characterized by a benzyl protecting group and two branches. It is primarily used as a reagent in research settings. The compound has a molecular formula of C23H41NO8 and a molecular weight of 459.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-bis(PEG3-OH) typically involves the reaction of benzylamine with polyethylene glycol (PEG) derivatives. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for N-Benzyl-N-bis(PEG3-OH) are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-bis(PEG3-OH) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl alcohol derivatives, amines, and various substituted ethers and esters .

Scientific Research Applications

N-Benzyl-N-bis(PEG3-OH) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-Benzyl-N-bis(PEG3-OH) involves its ability to act as a linker or spacer in various chemical and biological systems. The benzyl group provides a protective function, while the PEG chains enhance solubility and biocompatibility. The compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-bis(PEG3-OH) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and properties .

Properties

IUPAC Name

2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO8/c25-8-12-29-16-20-31-18-14-27-10-6-24(22-23-4-2-1-3-5-23)7-11-28-15-19-32-21-17-30-13-9-26/h1-5,25-26H,6-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYNICMYVWKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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